molecular formula C13H14Cl2O B2553326 [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287311-85-5

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2553326
CAS RN: 2287311-85-5
M. Wt: 257.15
InChI Key: LBCBIZVGXSGQLK-UHFFFAOYSA-N
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Description

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the mid-1990s by researchers at Sterling Winthrop Inc. and has since been the subject of numerous scientific studies.

Mechanism Of Action

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, inflammation, and immune function.
Biochemical and Physiological Effects:
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have a variety of biochemical and physiological effects, including:
- Analgesia: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have analgesic effects in animal models of acute and chronic pain.
- Anti-inflammatory: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have anti-inflammatory effects in animal models of inflammation.
- Neuroprotection: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
- Appetite stimulation: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to stimulate appetite in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 in lab experiments is that it has a well-characterized pharmacology and is widely available from commercial sources. However, one limitation is that it has been shown to have some off-target effects, particularly at high doses, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2, including:
- Further characterization of its pharmacology and mechanism of action.
- Development of more selective agonists and antagonists for the CB1 and CB2 receptors.
- Investigation of its potential therapeutic applications in human clinical trials.
- Exploration of its potential use as a tool in basic research on the endocannabinoid system and related physiological processes.

Synthesis Methods

The synthesis of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 involves the reaction of 2,6-dichlorobenzyl chloride with bicyclo[1.1.1]pentane-1-methanol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which is then purified through a series of chromatography steps.

Scientific Research Applications

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3,16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCBIZVGXSGQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

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